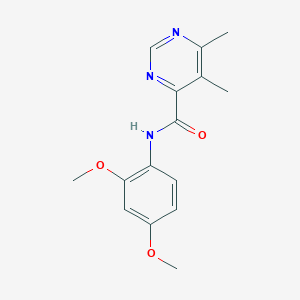

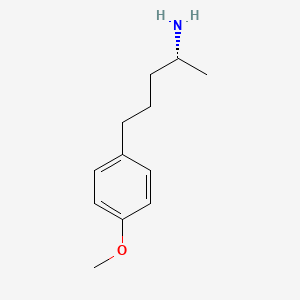

![molecular formula C24H25NO4 B2429635 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951932-39-1](/img/structure/B2429635.png)

9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in the literature . The synthesis process involves the principles of bioisosterism and hybridization . The synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as IR, 1H NMR, MS, and elemental analyses . The molecular formula of the compound is C24H25NO4.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . The compound is a yellow powder with a melting point of 270-272°C . The molecular weight of the compound is 391.467.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Background:: Pinacol boronic esters are valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura couplings and other C–C bond-forming reactions. However, their protodeboronation (removal of the boron moiety) remains challenging, especially for unactivated alkyl boronic esters.

Application:: Recent research has demonstrated a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. By pairing this method with a Matteson–CH₂–homologation, researchers achieved hydromethylation of methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, the protodeboronation step played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Natural Product Synthesis and Total Syntheses

Background:: STK639987’s complex structure resembles natural products.

Application:: Chemists can use STK639987 as a synthetic target for total syntheses. Its intricate ring system challenges synthetic methodologies, making it an exciting endeavor for organic chemists. By achieving its total synthesis, researchers contribute to our understanding of complex molecular architectures.

Mechanism of Action

Target of Action

The primary targets of STK639987 are yet to be definitively identified. Based on the structural similarity to other morpholine analogues of phencyclidine , it is plausible that STK639987 may interact with similar targets, such as NMDA receptors or other ion channels. These targets play crucial roles in neuronal signaling and pain perception .

Mode of Action

Given its structural similarity to phencyclidine derivatives, it may act as an antagonist at its target sites, blocking the normal function of these receptors or channels . This could result in altered neuronal signaling and changes in perception, particularly related to pain .

Biochemical Pathways

The biochemical pathways affected by STK639987 are likely to be those involved in neuronal signaling and pain perception. By interacting with its targets, STK639987 could potentially disrupt the normal flow of ions across the cell membrane, leading to changes in the electrical activity of neurons . The downstream effects of this disruption could include altered perception of pain .

Result of Action

The molecular and cellular effects of STK639987’s action would likely involve changes in neuronal signaling and potentially a reduction in pain perception . These effects would be dependent on the compound successfully reaching its target sites and exerting its antagonist activity .

properties

IUPAC Name |

9-cyclohexyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-27-18-9-7-16(8-10-18)21-14-28-24-19(23(21)26)11-12-22-20(24)13-25(15-29-22)17-5-3-2-4-6-17/h7-12,14,17H,2-6,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYZOFKKTIKNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

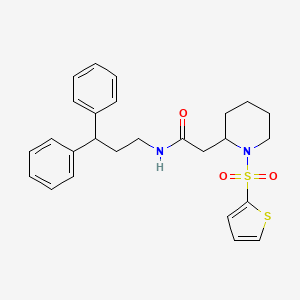

![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)

![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)

![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)

![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)

![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2429574.png)